1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine
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Overview
Description
1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine is a synthetic organic compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of adamantane derivatives with ethylenediamine derivativesThe reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantane moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated derivatives of adamantane are often used as starting materials for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. This compound may also modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(Adamantan-1-yl)ethane-1,2-diamine
- 1-(Adamantan-1-yl)-N,N-dimethylmethanamine
- 1-(Adamantan-1-yl)-N,N-dimethylpropan-1-amine
Uniqueness: 1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C14H26N2 |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
1-(1-adamantyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C14H26N2/c1-16(2)9-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,3-9,15H2,1-2H3 |
InChI Key |
YTAFOHJEJRSXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C12CC3CC(C1)CC(C3)C2)N |
Origin of Product |
United States |
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